molecular formula C18H26N6O B5547527 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5547527
M. Wt: 342.4 g/mol
InChI Key: FSRUNXHFQIPBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.21680947 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

A series of new pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative effects against human cancer cell lines. Compounds in this series, characterized by different spectral studies, were evaluated using the MTT assay method and showed promising activity, highlighting their potential as anticancer agents (L. Mallesha et al., 2012).

Synthetic Approaches and Functionalizations

Imidazo[1,2-a]pyrimidine has garnered attention in synthetic chemistry for its versatile applications in medicinal chemistry. Various synthetic approaches, including multicomponent reactions and condensation reactions, have been developed to construct this scaffold, underscoring its importance in the development of new chemosynthetic strategies and drug development (Richa Goel et al., 2015).

Antimicrobial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, revealing considerable activity against drug-sensitive and resistant MTB strains. These findings indicate a promising direction for further research in antimycobacterial agents (Kai Lv et al., 2017).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, through their synthetic innovation, provide a foundation for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Hypoglycemic Activity

Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were investigated for their hypoglycemic potency and adrenergic receptor binding affinity. This research contributes to understanding the molecular mechanisms of diabetes treatment and highlights the potential of these compounds in developing new hypoglycemic agents (L. C. Meurer et al., 1992).

Properties

IUPAC Name

1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-13-14(2)24(12-21-13)16-10-15(19-11-20-16)22-6-8-23(9-7-22)17(25)18(3,4)5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRUNXHFQIPBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.